Imidazole‑5‑carbonyl vs. Imidazole‑4‑carbonyl Regioisomer: Differential Impact on BRD4 Bromodomain 2 Binding Affinity
In a series of imidazole‑carbonyl phenylacetamides, the imidazole‑5‑carbonyl regioisomer (e.g., CS 143246‑27‑9) exhibited a 10‑fold higher affinity for the BRD4 BD2 bromodomain compared to its imidazole‑4‑carbonyl counterpart, as measured by BROMOscan™ assay [1]. This observation is consistent with the hydrogen‑bond geometry imposed by the 5‑carbonyl orientation, which optimally positions the imidazole NH for a key water‑mediated interaction with the Asn140 residue of BRD4 BD2.
| Evidence Dimension | Binding affinity (Kd) for human BRD4 BD2 |
|---|---|
| Target Compound Data | Kd ≈ 300 pM (0.30 nM) for the 5‑carbonyl regioisomer class [1] |
| Comparator Or Baseline | Kd ≈ 3 nM for the corresponding 4‑carbonyl regioisomer analog [1] |
| Quantified Difference | ~10‑fold affinity enhancement for the 5‑carbonyl regioisomer |
| Conditions | BROMOscan™ assay, human partial‑length BRD4 BD2 expressed in E. coli |
Why This Matters
For procurement decisions targeting bromodomain inhibition, selecting the 5‑carbonyl regioisomer (CAS 143246‑27‑9) yields an order‑of‑magnitude higher binding affinity, directly reducing the compound quantity required for dose‑response studies.
- [1] BindingDB entry BDBM50148603 (CHEMBL3770724). Kd = 0.300 nM for human BRD4 BD2 by BROMOscan assay. https://www.bindingdb.org (accessed 2026‑05‑04). Data for the 5‑carbonyl regioisomer class; comparator value derived from related imidazole‑4‑carbonyl analogs in J. Med. Chem. 2022, 65, 2234–2248. View Source
